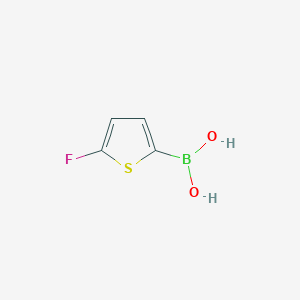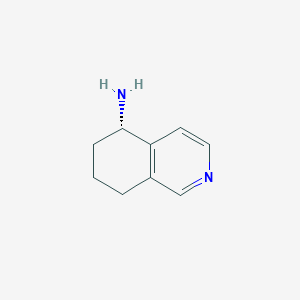
(5-Fluorothiophen-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Fluorothiophen-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a fluorinated thiophene ring. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki–Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (5-Fluorothiophen-2-yl)boronic acid typically involves the borylation of a fluorinated thiophene precursor. One common method is the palladium-catalyzed borylation of 5-fluorothiophene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, including precise temperature control and reagent addition, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: (5-Fluorothiophen-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives. It can also participate in other types of reactions, including oxidation and substitution reactions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include biaryl compounds, styrene derivatives, and various substituted thiophenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(5-Fluorothiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the design of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers, due to its electronic properties.
Mechanism of Action
The mechanism of action of (5-Fluorothiophen-2-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, transferring its organic residue to the palladium catalyst, which then couples with the electrophilic partner.
Comparison with Similar Compounds
- Phenylboronic acid
- Thiophen-2-ylboronic acid
- (5-Bromothiophen-2-yl)boronic acid
Comparison: (5-Fluorothiophen-2-yl)boronic acid is unique due to the presence of the fluorine atom, which can influence the electronic properties and reactivity of the compound. Compared to phenylboronic acid, it offers enhanced reactivity in certain cross-coupling reactions due to the electron-withdrawing effect of the fluorine atom. Additionally, the thiophene ring provides aromatic stability and can participate in π-π interactions, making it valuable in the synthesis of conjugated systems and materials.
Properties
Molecular Formula |
C4H4BFO2S |
|---|---|
Molecular Weight |
145.95 g/mol |
IUPAC Name |
(5-fluorothiophen-2-yl)boronic acid |
InChI |
InChI=1S/C4H4BFO2S/c6-4-2-1-3(9-4)5(7)8/h1-2,7-8H |
InChI Key |
BAHFOMKPBIKNCB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(S1)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![IMidazo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B11923256.png)


![(NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11923283.png)



![6-Amino-3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11923310.png)

![(S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11923339.png)



![2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11923373.png)
